molecular formula C16H24BFO3S B14028580 2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028580
M. Wt: 326.2 g/mol
InChI Key: JHRCHYQVNCXWAE-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group on the phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-isopropoxy-5-(methylthio)phenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-isopropoxy-5-(methylthio)phenylboronic acid
  • 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid

Uniqueness

2-(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the dioxaborolane ring enhances its utility in cross-coupling reactions compared to other boronic acids .

Properties

Molecular Formula

C16H24BFO3S

Molecular Weight

326.2 g/mol

IUPAC Name

2-(4-fluoro-3-methylsulfanyl-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO3S/c1-10(2)19-12-8-11(9-13(22-7)14(12)18)17-20-15(3,4)16(5,6)21-17/h8-10H,1-7H3

InChI Key

JHRCHYQVNCXWAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OC(C)C

Origin of Product

United States

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